Cas no 1004072-37-0 (N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide)
![N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide structure](https://www.kuujia.com/scimg/cas/1004072-37-0x500.png)
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26689558
- N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
- AKOS008047627
- N-(1-cyanocyclopentyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
- 1004072-37-0
- Z92555970
- N-(1-cyanocyclopentyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
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- Inchi: 1S/C18H16N4O3/c19-10-18(7-3-4-8-18)21-14(23)9-22-11-20-15-12-5-1-2-6-13(12)25-16(15)17(22)24/h1-2,5-6,11H,3-4,7-9H2,(H,21,23)
- InChI Key: IMGRMZSMBFGTCW-UHFFFAOYSA-N
- SMILES: O=C(CN1C=NC2C3C=CC=CC=3OC=2C1=O)NC1(C#N)CCCC1
Computed Properties
- Exact Mass: 336.12224039g/mol
- Monoisotopic Mass: 336.12224039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 98.7Ų
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689558-0.05g |
N-(1-cyanocyclopentyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide |
1004072-37-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide Related Literature
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Research Brief on N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide (CAS: 1004072-37-0)
The compound N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide (CAS: 1004072-37-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide, with particular emphasis on improving its bioavailability and target specificity. The compound belongs to the benzofuropyrimidine class, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and interaction with specific biological targets.
One of the key findings from recent research is the compound's potential as a selective inhibitor of certain kinase enzymes involved in cancer progression. In vitro and in vivo studies have demonstrated its efficacy in inhibiting tumor growth and metastasis, particularly in models of breast and lung cancer. The mechanism of action appears to involve the disruption of key signaling pathways, such as the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer cells.
Additionally, N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide has shown promise in the treatment of inflammatory diseases. Preclinical studies have revealed its ability to modulate the activity of pro-inflammatory cytokines and chemokines, suggesting potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's unique chemical structure allows for selective interaction with inflammatory mediators, minimizing off-target effects.
Despite these promising findings, challenges remain in the development of this compound for clinical use. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed in future studies. Researchers are currently exploring various drug delivery systems, including nanoparticles and liposomes, to enhance the compound's therapeutic index and reduce adverse effects.
In conclusion, N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide represents a promising candidate for further development in the fields of oncology and immunology. Continued research efforts are essential to fully understand its therapeutic potential and overcome existing challenges. This compound exemplifies the innovative approaches being pursued in chemical biology to address unmet medical needs.
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